4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride
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Overview
Description
. This compound is part of a broader class of tetrahydropyrazolo[1,5-a]pyrazine derivatives, which have shown significant biological activity.
Mechanism of Action
Target of Action
The primary target of AT20563 is the Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM) . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
AT20563 interacts with the HBV CpAM, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The compound’s interaction with its target leads to changes in the conformation of the HBV core protein, disrupting the virus’s ability to replicate .
Biochemical Pathways
It is known that the compound interferes with the hbv life cycle by modulating the conformation of the hbv core protein . This disruption prevents the virus from replicating, thereby inhibiting the progression of the disease .
Pharmacokinetics
It is noted that the lead compound 45, a derivative of at20563, demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of AT20563’s action is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . In a HBV AAV mouse model, the lead compound 45 demonstrated inhibition of HBV DNA viral load , indicating a significant reduction in the presence of the virus.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride typically involves heterocyclization reactions. One common method includes the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then cyclize to form the pyrazine ring . Industrial production methods may involve similar cyclization reactions, often catalyzed by metals such as copper or ruthenium .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where sulfonamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting HBV replication by targeting the core protein.
Industry: May be used in the development of antiviral drugs and other pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrazolo[1,5-a]pyrazine derivatives, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Shares the core structure but lacks the sulfonamide group.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another heterocyclic compound with similar biological activity.
Pyrazolo[1,5-a]pyrazine derivatives: A broader class of compounds with varying substituents that affect their biological activity. The uniqueness of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride lies in its specific sulfonamide group, which enhances its inhibitory activity against HBV.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c7-13(11,12)6-4-9-10-2-1-8-3-5(6)10;/h4,8H,1-3H2,(H2,7,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNBLYSTOCFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)N)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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